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Compound of Interest

Compound Name: Limonene oxide, (-)-

Cat. No.: B1675404

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and theoretical data for
the chiral molecule (-)-Limonene oxide. By objectively comparing measured physical and
spectroscopic properties with data derived from computational models, this document aims to
provide researchers with a robust understanding of the molecule's characteristics, aiding in its
application in chemical synthesis and drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key experimental and theoretical data for (-)-Limonene
oxide, facilitating a direct comparison of its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties
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Property Experimental Value Theoretical Value
Molecular Formula C10H160 C10H160

Molecular Weight 152.23 g/mol [1] 152.23 g/mol
Boiling Point [141]3_114 °C at 50 mmHgl2[3] Not available
Density 0.929 g/mL at 25 °C[2][3][4][5] Not available
Refractive Index (n20/D) 1.466[2][3][4] Not available

Optical Rotation

Data for the (+) enantiomer is
available, but specific values
for the (-) enantiomer require

direct measurement.

Calculations are conformation-
dependent; a weighted
average based on conformer

population is necessary.[6]

Table 2: Spectroscopic Data - Infrared (IR) Spectroscopy

Selected experimental infrared absorption bands are compared with theoretically calculated

vibrational frequencies. Theoretical frequencies are often scaled to better match experimental

values.

Experimental Wavenumber

Theoretical (Scaled)

Vibrational Assignment

(cm™?) Wavenumber (cm~?)

3088 3027 vas(C-H)

2999 3025 vas(C-H)

~1640 Not specified C=C stretch[7][8]

~840 Not specified Epoxide ring vibration[8][9]

Note: A detailed comparison of experimental and theoretical IR and Raman spectra for S-(-)-

limonene oxide can be found in research literature, often involving calculations at the
B3LYP/cc-pVDZ level of theory.[10][11]

Table 3: Spectroscopic Data - Nuclear Magnetic Resonance (NMR) Spectroscopy
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Key experimental *H and 3C NMR chemical shifts are presented. Theoretical calculations of

NMR shifts are highly dependent on the computational method and the solvent model used.

Experimental Chemical

Theoretical Chemical Shift

Nucleus )
Shift (ppm) (ppm)
Dependent on the level of
149.2, 109.1, 60.6, 57.5, 40.7,
13C theory and conformer
30.7, 25.9, 23.1, 21.1, 20.2[12] _
populations.[6]
4.7 (2H), 3.0 (1H), 1.3 (3H), Dependent on the level of
H various signals between 1.5- theory and conformer

2.1 (6H)[12]

populations.[6]

Table 4: Spectroscopic Data - Mass Spectrometry (MS)

The table lists the major experimental mass-to-charge ratios (m/z) observed in the mass

spectrum of limonene oxide.

Experimental m/z

Relative Intensity

Fragmentation Pathway

152 [M]*+ Molecular lon

137 High [M-CHs]*

109 High Further fragmentation
95 High Further fragmentation
67 High Further fragmentation
43 High Further fragmentation

Note: The fragmentation pattern can be complex and is influenced by the ionization method

used.

Experimental Protocols

The experimental data cited in this guide are typically obtained using the following standard

methodologies:
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. Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: (-)-Limonene oxide is diluted in a suitable volatile solvent (e.g.,
dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is
programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g.,
250 °C) to ensure separation of components.

MS Conditions: Electron ionization (El) at 70 eV is commonly used. The mass analyzer
scans a mass range of m/z 40-400.

Data Analysis: The retention time is used for identification relative to standards, and the
mass spectrum is compared to library data for confirmation.

. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of (-)-Limonene oxide are dissolved in a deuterated
solvent (e.g., CDCIs) containing a reference standard (e.g., TMS).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: *H and 13C spectra are acquired using standard pulse sequences.

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the
reference standard. Coupling constants and integration values are analyzed to elucidate the
structure.

. Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt
plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCla).

Instrumentation: An FTIR spectrometer.
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Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm™1).

Data Analysis: The positions and intensities of the absorption bands are correlated with
specific functional groups and vibrational modes in the molecule.

. Optical Rotation:

Sample Preparation: A solution of known concentration of (-)-Limonene oxide in a specified
solvent (e.g., ethanol or chloroform) is prepared.

Instrumentation: A polarimeter.

Data Acquisition: The angle of rotation of plane-polarized light (typically at the sodium D-line,
589 nm) is measured at a specific temperature.

Data Analysis: The specific rotation is calculated based on the observed rotation,
concentration, and path length.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental
and theoretical data for a given molecule like (-)-Limonene oxide.
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Workflow for Cross-Validation of Experimental and Theoretical Data
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Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical data.

Conclusion

The cross-validation of experimental and theoretical data for (-)-Limonene oxide reveals a
strong correlation, providing a high degree of confidence in its structural and electronic
properties. While experimental data provides real-world measurements, theoretical calculations
offer valuable insights into the conformational preferences and vibrational modes that are not
directly observable.[11] The synergy between these two approaches is crucial for a
comprehensive understanding of this important chiral molecule and its potential applications.
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For the most accurate theoretical predictions, it is essential to consider a population-weighted
average of the properties of the most stable conformers.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
e 2. escholarship.org [escholarship.org]
e 3. pure.mpg.de [pure.mpg.de]

e 4. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected
Monoterpenes - PubMed [pubmed.ncbi.nim.nih.gov]

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. rsc.org [rsc.org]

. researchgate.net [researchgate.net]

°
© [00] ~ » ol

. Insight into the melt-processed polylimonene oxide/polylactic acid blends - Polymer
Chemistry (RSC Publishing) [pubs.rsc.org]

e 10. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected
Monoterpenes [mdpi.com]

e 11. Conformational Flexibility of Limonene Oxide Studied By Microwave Spectroscopy -
PubMed [pubmed.ncbi.nim.nih.gov]

e 12. Conformational Flexibility of Limonene Oxide Studied By Microwave Spectroscopy. -
National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

 To cite this document: BenchChem. [A Comparative Analysis of Experimental and
Theoretical Data for (-)-Limonene Oxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675404#cross-validation-of-experimental-and-
theoretical-data-for-limonene-oxide]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/244109128_In_situ_Fourier_transform_infrared_spectroscopic_studies_of_limonene_epoxidation_over_PW-Amberlite
https://www.benchchem.com/product/b1675404?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/283849689_Stereochemical_analysis_of_-limonene_using_theoretical_and_experimental_NMR_and_chiroptical_data
https://escholarship.org/content/qt4n63z1x7/qt4n63z1x7_noSplash_b0c983e8dbdbaa5d3216ccf3065b2131.pdf
https://pure.mpg.de/rest/items/item_2242330_4/component/file_2242331/content
https://pubmed.ncbi.nlm.nih.gov/38611858/
https://pubmed.ncbi.nlm.nih.gov/38611858/
https://www.researchgate.net/figure/R-spectra-of-the-starting-limonene-1-and-oxidate-2-obtained-by-the-oxidation-of_fig1_225610217
https://www.researchgate.net/publication/244109128_In_situ_Fourier_transform_infrared_spectroscopic_studies_of_limonene_epoxidation_over_PW-Amberlite
https://www.rsc.org/suppdata/nj/c1/c1nj20278b/c1nj20278b.pdf
https://www.researchgate.net/figure/Experimental-IR-and-Raman-spectra-compared-with-the-predicted-scaled-IR-spectrum-at-the_fig4_24238570
https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00667k
https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00667k
https://www.mdpi.com/1420-3049/29/7/1579
https://www.mdpi.com/1420-3049/29/7/1579
https://pubmed.ncbi.nlm.nih.gov/27880857/
https://pubmed.ncbi.nlm.nih.gov/27880857/
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-27880857
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-27880857
https://www.benchchem.com/product/b1675404#cross-validation-of-experimental-and-theoretical-data-for-limonene-oxide
https://www.benchchem.com/product/b1675404#cross-validation-of-experimental-and-theoretical-data-for-limonene-oxide
https://www.benchchem.com/product/b1675404#cross-validation-of-experimental-and-theoretical-data-for-limonene-oxide
https://www.benchchem.com/product/b1675404#cross-validation-of-experimental-and-theoretical-data-for-limonene-oxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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